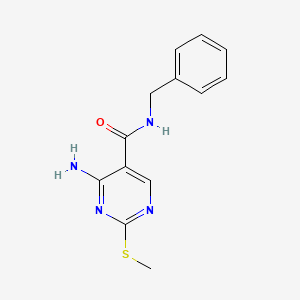

4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide

描述

4-Amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide is a pyrimidine derivative with the molecular formula C₁₃H₁₄N₄OS and a molecular weight of 274.35 g/mol . The compound features a benzyl-substituted carboxamide group at position 5, a methylthio group at position 2, and an amino group at position 4 of the pyrimidine ring. It is used in pharmaceutical research, particularly in the synthesis of kinase inhibitors, due to its structural versatility . Safety data indicate it requires careful handling, including storage in dry, cool conditions and protection from ignition sources .

属性

IUPAC Name |

4-amino-N-benzyl-2-methylsulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS/c1-19-13-16-8-10(11(14)17-13)12(18)15-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,18)(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEZHLMVVKNFOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)N)C(=O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide generally involves:

- Construction of the pyrimidine ring with appropriate substituents.

- Introduction of the methylthio group at the 2-position.

- Introduction of the amino group at the 4-position.

- Attachment of the benzyl group to the carboxamide moiety at the 5-position.

Key Synthetic Routes

Pyrimidine Ring Formation via Cyclization

A common approach starts from malononitrile derivatives and cyanamide or related precursors. For example, the preparation of 4-amino-2-chloro-5-cyano-6-(methylthio)pyrimidine involves the reaction of malononitrile with carbon disulfide and a base to form a dicyanoketenedimeth thioacetal intermediate, followed by methylation with dimethyl sulfate. Subsequent cyclization with hydrogen chloride yields the pyrimidine ring with methylthio substitution at the 2-position and cyano group at the 5-position.

Introduction of the Amino Group

The amino group at the 4-position can be introduced via nucleophilic substitution or amination reactions on halogenated pyrimidine intermediates. However, regioselectivity can be an issue, as isomeric products such as 2-amino-4-chloro-5-cyano-6-(methylthio)pyrimidine may form, leading to a mixture with a typical ratio of 3:2 (2-amino/4-amino) and an effective yield of about 35% for the desired compound.

Benzylation and Carboxamide Formation

The N-benzyl group is typically introduced through nucleophilic substitution of an amide or urea intermediate. Carboxamide formation at the 5-position can be achieved by converting cyano groups to amides or by direct amidation reactions. For instance, benzylamine can be reacted with isocyanate-containing intermediates to form benzylureido derivatives, which upon further rearrangement and cyclization yield the target pyrimidine carboxamide.

Representative Synthesis Example

A detailed synthetic route for a related compound, N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, which shares structural similarities with this compound, involves:

Step 1: Addition of benzylamine to 4-(isocyanatomethyl)furan-3-carbonyl azide to form 4-((3-benzylureido)methyl)furan-3-carbonyl azide.

Step 2: Curtius rearrangement converting the azide group to an isocyanate intermediate.

Step 3: Intramolecular cyclization yielding the pyrimidine carboxamide structure with benzyl substitution.

This method highlights the use of benzylamine addition and Curtius rearrangement as key steps in constructing the benzylated pyrimidine carboxamide framework.

Data Tables and Comparative Analysis

Research Findings and Notes

Isomer Formation and Yield Challenges: The preparation of the 4-amino substituted pyrimidine often results in isomeric mixtures with the 2-amino isomer, reducing the effective yield of the desired compound to about 35% despite a high total yield.

Use of Curtius Rearrangement: The Curtius rearrangement is a valuable step in converting azide intermediates to isocyanates, facilitating the formation of urea and carboxamide functionalities, as demonstrated in related benzylated pyrimidine derivatives.

Purification Techniques: Column chromatography using ethyl acetate/hexane solvent systems is effective in purifying intermediates and final compounds, achieving high purity and good yields.

Spectroscopic Confirmation: Characterization by NMR (both ^1H and ^13C), FTIR, and mass spectrometry is essential to confirm the structure and purity of intermediates and final products.

The preparation of this compound involves multi-step synthetic strategies centered on pyrimidine ring construction, selective introduction of amino and methylthio groups, and benzylation of the carboxamide moiety. Challenges such as regioselectivity and isomer formation affect yields and require careful control of reaction conditions. Techniques such as Curtius rearrangement and nucleophilic substitution are pivotal in the synthesis. Purification and characterization methods ensure the isolation of the desired compound with high purity.

This synthesis approach is supported by diverse research findings emphasizing the importance of reaction optimization and structural confirmation for successful preparation.

化学反应分析

Types of Reactions

4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Benzyl chloride, methylthiolating agents, and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

科学研究应用

Antidiabetic Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including 4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide, exhibit significant antidiabetic properties. Research has shown that these compounds can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, a study highlighted the synthesis of various pyrimidine derivatives that demonstrated potent antidiabetic activity through mechanisms involving the inhibition of specific enzymes related to glucose metabolism .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Various pyrimidine derivatives have shown activity against a range of bacteria and fungi, suggesting potential use in treating infections. The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Applications

Pyrimidine derivatives are known for their anticancer properties, and this compound is no exception. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with key cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Inhibition of Enzymatic Activity

The compound has been studied for its role as an inhibitor of specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation. Inhibitors targeting DHFR are vital in cancer therapy and the treatment of autoimmune diseases . The structural features of this compound contribute to its efficacy as a competitive inhibitor.

Potential in Neurological Disorders

Emerging research suggests that pyrimidine derivatives may play a role in treating neurological disorders due to their ability to modulate neurotransmitter systems. Studies are ongoing to evaluate the neuroprotective effects of these compounds, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structural Variability

A significant aspect of the compound's application lies in its synthetic versatility. Researchers have developed various synthetic routes to modify the chemical structure of this compound, leading to new derivatives with enhanced biological activity or reduced toxicity profiles . This adaptability is crucial for optimizing pharmacological properties.

Data Table: Summary of Applications

Case Studies and Research Findings

Several case studies have documented the successful application of this compound in various therapeutic contexts:

- Antidiabetic Research : A study demonstrated that a series of pyrimidine derivatives significantly lowered blood glucose levels in diabetic rats when administered over a four-week period .

- Anticancer Efficacy : In vitro assays showed that modified versions of this compound inhibited the growth of breast cancer cells by over 70% compared to untreated controls, indicating strong potential for further development .

作用机制

The mechanism of action of 4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .

相似化合物的比较

Structural Modifications and Key Differences

The following compounds share the pyrimidine-5-carboxamide core but differ in substituents, leading to variations in properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide | C₁₃H₁₄N₄OS | 274.35 | 4-amino, 2-methylthio, N-benzyl carboxamide |

| 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide | C₆H₆ClN₃OS | 203.65 | 4-chloro, 2-methylthio, unsubstituted carboxamide |

| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide | C₇H₁₀N₄OS | 198.25 | 4-methylamino, 2-methylthio, unsubstituted carboxamide |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | C₆H₅BrN₂O₂S | 249.09 | 5-bromo, 2-methylthio, carboxylic acid at position 4 (vs. carboxamide at 5) |

Key Observations :

- Substituent Effects: The 4-amino-N-benzyl group in the primary compound enhances steric bulk and lipophilicity compared to smaller groups like chloro or methylamino .

- Carboxamide vs.

Physicochemical Properties

生物活性

4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and other relevant pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate these targets, influencing various biochemical pathways. Ongoing research is aimed at elucidating the precise molecular interactions and pathways involved in its activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- Cytotoxicity Studies : Compounds containing the 4-(aminomethyl)benzamide fragment have demonstrated moderate to significant activity against various solid tumor cell lines at concentrations around 100 µM. Notably, some derivatives exhibited potent inhibitory effects against receptor tyrosine kinases (RTKs) such as EGFR and HER2 .

- Case Studies : A comparative analysis of several synthesized compounds indicated that derivatives showed superior potency against leukemia and breast cancer cell lines when compared to established drugs like sunitinib. For example, compounds 5d, 5h, and 5x exhibited remarkable antiproliferative effects while maintaining non-cytotoxic profiles .

Comparative Biological Activity Table

| Compound | Target Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Breast Cancer (MCF-7) | <10 | RTK inhibition |

| Compound 5d | Leukemia | Non-cytotoxic | Antiproliferative |

| Compound 5h | Ovarian Cancer | Non-cytotoxic | Antiproliferative |

| Compound 5x | Breast Cancer | Non-cytotoxic | Antiproliferative |

Other Biological Activities

In addition to anticancer properties, derivatives of pyrimidine compounds are being investigated for various biological activities:

- Antiviral Activity : Some studies have reported antiviral effects against filoviruses such as Ebola and Marburg viruses. Specific derivatives have shown effective inhibition of viral entry into host cells .

- Anti-inflammatory Effects : Certain pyrimidine derivatives have been noted for their anti-inflammatory properties, showing significant inhibition of COX-2 activity comparable to standard anti-inflammatory drugs .

常见问题

Q. What are the key synthetic methodologies for preparing 4-amino-N-benzyl-2-(methylthio)pyrimidine-5-carboxamide, and how are reaction conditions optimized?

The synthesis of pyrimidine carboxamides typically involves multi-step reactions with precise control of temperature, solvent choice, and reagent ratios. For example, analogous compounds like 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide are synthesized via condensation of ethyl cyanoacetate, aldehydes, and guanidine derivatives, achieving yields up to 82% under optimized conditions (e.g., 60–80°C, 300–500 rpm) . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. How are structural and purity characteristics validated for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming molecular structure. For instance, carboxamide derivatives are characterized using - and -NMR to verify substituent positions and carbonyl groups, while high-resolution MS confirms molecular weight . Melting points and retention factors (Rf values) are additional purity indicators .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies on structurally related pyrimidine carboxamides demonstrate anticancer potential. For example, nanoparticles of 4-(4-hydroxybenzyl)-2-amino-6-hydroxypyrimidine-5-carboxamide showed 92% cytotoxicity against MCF7 breast cancer cells, suggesting similar compounds may act as drug-delivery carriers . Antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa has also been observed in analogs with thioether substituents .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking enhance the design of pyrimidine carboxamide derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking identifies potential binding interactions with biological targets like kinases or DNA. For example, graph theoretical analysis and proteomics have been used to map structure-activity relationships (SARs) for anticancer pyrimidines . Quantum chemical calculations on similar compounds (e.g., 2-amino-4-methoxy-6-methylpyrimidine) validate spectroscopic data and optimize reaction pathways .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

Discrepancies in cytotoxicity or antimicrobial efficacy often arise from substituent positioning or stereochemistry. Systematic SAR studies, such as modifying the benzyl or methylthio groups, can isolate critical functional groups. For instance, 3-amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-thienopyrimidine-6-carboxamide exhibited superior antimicrobial activity due to its benzylthio moiety . Dose-response assays and proteomic profiling further clarify mechanisms .

Q. How are reaction fundamentals and reactor designs optimized for scalable synthesis?

Advanced reactor designs (e.g., continuous-flow systems) improve yield and reproducibility by controlling heat transfer and mixing. Computational reaction path searches (e.g., via quantum chemistry) reduce trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental approach accelerates reaction optimization by predicting solvent effects and transition states .

Q. What analytical techniques are essential for tracking degradation or stability under varying conditions?

High-performance liquid chromatography (HPLC) with UV/Vis or MS detection monitors compound stability under thermal or oxidative stress. Accelerated stability studies (e.g., 40°C/75% relative humidity) assess shelf life, while spectroscopic methods (IR, Raman) detect degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。